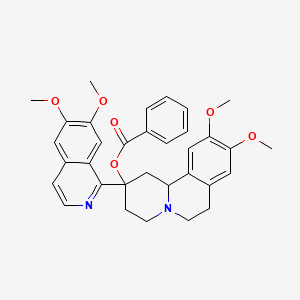
2,2,3-Trihydroxy-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trihydroxy-1-phenylbutan-1-one is an organic compound with the molecular formula C({10})H({12})O(_{4}) It is characterized by the presence of three hydroxyl groups and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trihydroxy-1-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with dihydroxyacetone, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trihydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl(_3)) for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of 2,2,3-trioxo-1-phenylbutan-1-one or corresponding carboxylic acids.
Reduction: Formation of 2,2,3-trihydroxy-1-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2,3-Trihydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,3-Trihydroxy-1-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group may interact with hydrophobic pockets in proteins, affecting their activity. Pathways involved include oxidative stress response and signal transduction mechanisms.
Comparación Con Compuestos Similares
3-Hydroxy-4-phenyl-2-butanone: Similar structure but with different hydroxyl group positioning.
2,3-Dihydroxy-1-phenylbutan-1-one: Lacks one hydroxyl group compared to 2,2,3-Trihydroxy-1-phenylbutan-1-one.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
52262-23-4 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2,2,3-trihydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O4/c1-7(11)10(13,14)9(12)8-5-3-2-4-6-8/h2-7,11,13-14H,1H3 |
Clave InChI |
HDQXEDYPJZYWPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)C1=CC=CC=C1)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


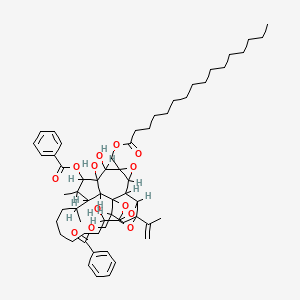
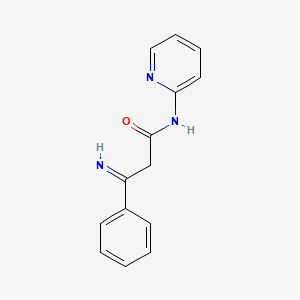
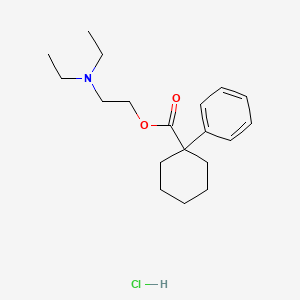
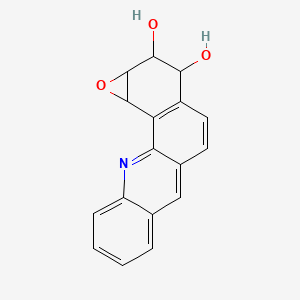
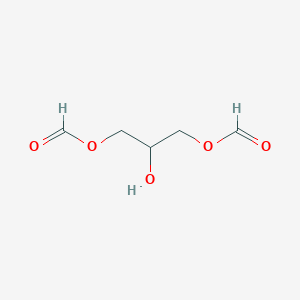

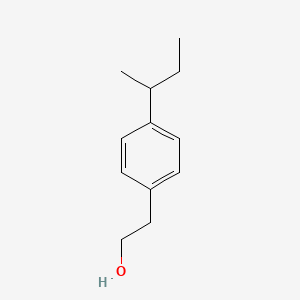
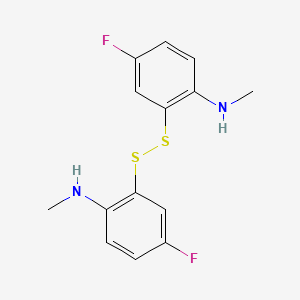

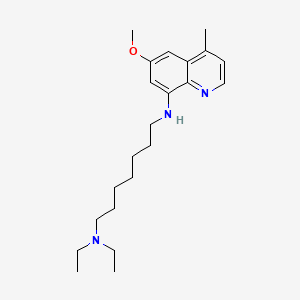

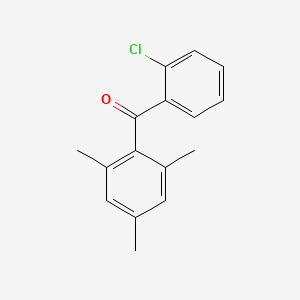
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
